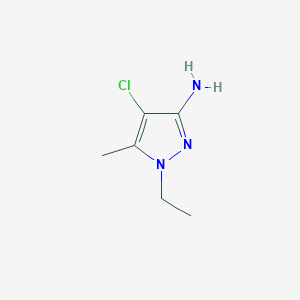

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base to obtain 4-chloro-3-ethyl-1-methylpyrazole . Then, using formic acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “this compound” is C7H9ClN2O2 with a molecular weight of 188.61 . The density is predicted to be 1.40±0.1 g/cm3 .

Chemical Reactions Analysis

Pyrazole synthesis involves a variety of reactions. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C . The refractive index is 1.587 .

科学的研究の応用

Chemical Reaction and Product Formation

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is involved in various chemical reactions leading to the formation of different products. For instance, its reaction with Appel salt results in products like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles. Adjusting the pH of the reaction medium can modify the product ratio, with acidic conditions favoring the formation of dithiazolylidenes and basic conditions favoring pyrazolo[3,4-c]isothiazoles. Thermolysis of these compounds further yields 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles (Koyioni et al., 2014).

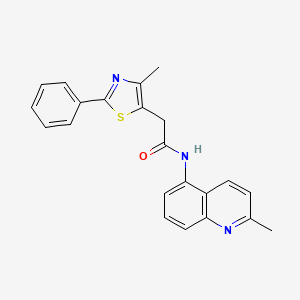

Synthesis and Characterization of New Compounds

This chemical is also used in the synthesis and characterization of new compounds. For example, it participates in the synthesis of new diazo dyes derived from Pyrazolo[1,5-a]pyrimidine, which demonstrate notable solvatochromic properties and significant antimicrobial and radical scavenging activities (Şener et al., 2017).

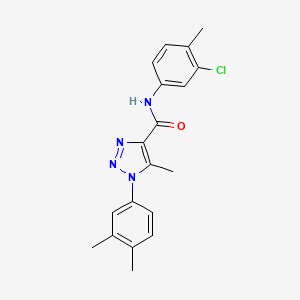

Antimicrobial and Anticancer Activities

Various derivatives of this compound are synthesized and evaluated for their potential antimicrobial and anticancer activities. Some synthesized compounds have shown higher anticancer activity compared to reference drugs and possess good to excellent antimicrobial properties (Hafez et al., 2016).

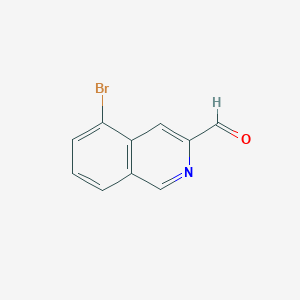

Application in Fungicidal Activity

This compound is also involved in the preparation of fungicides. The synthesis of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) derived from it has shown high fungicidal activity against rice sheath blight, a major disease affecting rice in China (Chen et al., 2000).

Safety and Hazards

“4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine” should be treated as an organic compound. Proper protective measures should be taken, including wearing protective gloves and eye protection . Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .

作用機序

Target of Action

Similar compounds such as 5-amino-pyrazoles have been reported to interact with a wide range of targets, including various enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the solubility and stability of a compound can significantly impact its bioavailability .

Result of Action

Similar compounds such as 5-amino-pyrazoles have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the pyrazole compound.

Cellular Effects

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Molecular Mechanism

Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

特性

IUPAC Name |

4-chloro-1-ethyl-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-3-10-4(2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXBFRHKJXLXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)N)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide](/img/structure/B2607530.png)

![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)

![4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2607539.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2607540.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2607541.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2607544.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2607549.png)